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Compound of Interest

trans-N-Boc-1,4-
Compound Name: o
cyclohexanediamine

Cat. No.: B153069

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-(tert-butoxycarbonyl)-1,4-cyclohexanediamine, a mono-protected diamine, is a critical
building block in contemporary medicinal chemistry and materials science. Its unique structural
features, combining a rigid cyclohexane scaffold with a selectively protected amine, make it an
invaluable intermediate for the synthesis of complex molecules with diverse therapeutic and
industrial applications. This guide provides a comprehensive overview of its chemical
properties, synthesis, and its notable application in the development of selective vasopressin
V1a receptor antagonists.

Core Properties and Data

The fundamental physicochemical properties of trans-N-Boc-1,4-cyclohexanediamine are
summarized in the table below, providing a quick reference for experimental planning and
execution.
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Property Value

Molecular Weight 214.31 g/mol [1]

Molecular Formula C11H22N202[1]

CAS Number 177906-48-8[1]

Appearance White solid[2]

Boiling Point 322.1 °C at 760 mmHg

Density 1.02 g/cm3

Water Solubility Slightly soluble

Storage Conditions 0-8 °C, under inert atmosphere[2]

Experimental Protocols
Synthesis of trans-N-Boc-1,4-cyclohexanediamine

A standard and efficient method for the mono-N-Boc protection of trans-1,4-
cyclohexanediamine is detailed below. This procedure selectively protects one of the two
primary amine groups.

Materials:

trans-1,4-Diaminocyclohexane

o Di-tert-butyl dicarbonate ((Boc)z20)
o Methanol (MeOH)

o Ethyl acetate (EtOAC)

o Water (H20)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
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Procedure:

Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
Cool the solution to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (0.28 equivalents) in methanol to the cooled
diamine solution over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, remove the methanol under reduced pressure.

Add water to the residue and stir for 20 minutes.

Extract the aqueous layer with ethyl acetate (2 x 120 mL).

Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (2 x 50
mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

The product, trans-N-Boc-1,4-cyclohexanediamine, is typically obtained as an off-white
solid with a yield of approximately 83-86%.

Application in the Synthesis of a V1A Receptor
Antagonist (SRX246)

trans-N-Boc-1,4-cyclohexanediamine is a key intermediate in the synthesis of SRX246, a

selective vasopressin V1a receptor antagonist. The free amine of trans-N-Boc-1,4-

cyclohexanediamine is coupled with a carboxylic acid intermediate to form a crucial amide

bond in the final molecule. A general procedure for such a coupling reaction is outlined below.

Materials:
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Carboxylic acid intermediate

trans-N-Boc-1,4-cyclohexanediamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

Dissolve the carboxylic acid intermediate (1 equivalent), EDC (1.2 equivalents), and HOBt
(1.2 equivalents) in DCM or DMF.

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

Add trans-N-Boc-1,4-cyclohexanediamine (1.1 equivalents) and DIPEA (2 equivalents) to
the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous
sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain the coupled
product.

Vasopressin Vl1a Receptor Signaling Pathway and
Antagonism

The vasopressin Vl1a receptor (V1aR) is a G protein-coupled receptor (GPCR) that plays a

significant role in regulating social behavior, anxiety, and blood pressure. The signaling
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cascade initiated by the binding of arginine vasopressin (AVP) to the V1aR and its inhibition by
antagonists like SRX246 is depicted below.

Cell Membrane

Binds and Activates

Binds and Inhibits

Click to download full resolution via product page
Caption: V1a Receptor Signaling Pathway and Antagonism by SRX246.
Pathway Description:

 Activation: Arginine vasopressin (AVP) binds to the V1a receptor, a G protein-coupled
receptor (GPCR), on the cell surface.

e G Protein Coupling: This binding activates the associated Gq protein.

e Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC).
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

o Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
endoplasmic reticulum, triggering the release of calcium (Ca2*) into the cytosol. DAG
remains in the membrane and, along with the increased intracellular Ca2*, activates protein
kinase C (PKC).

o Cellular Response: The rise in intracellular calcium and the activation of PKC lead to various
cellular responses, such as smooth muscle contraction (vasoconstriction) and modulation of
neuronal activity, which influences social behaviors.
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e Antagonism: SRX246, synthesized using trans-N-Boc-1,4-cyclohexanediamine, acts as a
competitive antagonist. It binds to the V1a receptor, preventing AVP from binding and
thereby inhibiting the entire downstream signaling cascade. This blockade of V1a receptor
signaling is the mechanism by which SRX246 is investigated for the treatment of conditions
like anxiety and aggression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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